molecular formula C10H7Cl2N3OS B2716623 2-chloro-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]acetamide CAS No. 18199-97-8

2-chloro-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]acetamide

Cat. No.: B2716623
CAS No.: 18199-97-8
M. Wt: 288.15
InChI Key: FSCWESREPVPJGX-UHFFFAOYSA-N
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Description

2-Chloro-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]acetamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted at the 5-position with a 2-chlorophenyl group and at the 2-position with a chloroacetamide moiety. Its synthesis typically involves reacting 5-(2-chlorophenyl)-1,3,4-thiadiazol-2-amine with chloroacetyl chloride in the presence of a base (e.g., anhydrous sodium acetate or trimethylamine) . Structural characterization is confirmed via IR (C=O stretch at ~1705 cm⁻¹, N-H at ~3182 cm⁻¹), ¹H NMR (acetamide CH₂ at δ ~4.00 ppm), and mass spectrometry . The compound has been investigated for anticancer activity, particularly against Caco-2 cells, with derivatives showing IC₅₀ values as low as 1.8 µM .

Properties

IUPAC Name

2-chloro-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2N3OS/c11-5-8(16)13-10-15-14-9(17-10)6-3-1-2-4-7(6)12/h1-4H,5H2,(H,13,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSCWESREPVPJGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C(S2)NC(=O)CCl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]acetamide typically involves the reaction of 2-chlorophenylhydrazine with carbon disulfide and potassium hydroxide to form the intermediate 2-chlorophenyl-1,3,4-thiadiazole. This intermediate is then reacted with chloroacetyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of automated systems for monitoring and controlling reaction parameters can ensure consistent quality in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group in the acetamide moiety can be substituted with other nucleophiles.

    Oxidation and Reduction: The thiadiazole ring can undergo oxidation and reduction reactions, leading to different derivatives.

    Condensation Reactions: The compound can participate in condensation reactions with aldehydes and ketones to form Schiff bases.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines and thiols.

    Oxidation and Reduction: Reagents like hydrogen peroxide, sodium borohydride, and lithium aluminum hydride are commonly used.

    Condensation Reactions: Acid or base catalysts are often employed to facilitate these reactions.

Major Products Formed

    Substitution Reactions: Products include various substituted acetamides.

    Oxidation and Reduction: Products include oxidized or reduced thiadiazole derivatives.

    Condensation Reactions: Products include Schiff bases and other condensation products.

Scientific Research Applications

2-chloro-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 2-chloro-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The thiadiazole ring and the chloroacetamide moiety play crucial roles in its binding affinity and specificity. The exact pathways and targets may vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of thiadiazole-based acetamides are highly dependent on substituents. Key analogues include:

Compound Name Substituent (R) Melting Point (°C) Biological Activity (Key Findings) References
2-Chloro-N-[5-(2-chlorophenyl)-...]acetamide 2-chlorophenyl 233–235* Anticancer (Caco-2 IC₅₀: 1.8 µM for 7d)
2-Chloro-N-(5-(4-chlorophenyl)-...]acetamide 4-chlorophenyl 158–160 Intermediate for piperazine derivatives
2-Chloro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)... Phenyl 233–235 Antimicrobial (moderate activity)
N-(5-(2-Chlorobenzylthio)-...]acetamide (3d) 2-chlorobenzylthio 208 Akt inhibition (92.36% in C6 glioma)
2-Chloro-N-(5-methoxymethyl-...]acetamide Methoxymethyl N/A Synthetic intermediate

*Melting point data inferred from structurally similar compounds in .

Key Observations :

  • Electron-Withdrawing Groups (EWGs): The 2-chlorophenyl substituent enhances anticancer activity compared to non-halogenated phenyl groups, likely due to increased electrophilicity and membrane permeability .
  • Positional Isomerism : The 4-chlorophenyl analogue () is primarily a synthetic intermediate, while the 2-chlorophenyl variant exhibits direct anticancer effects, highlighting the importance of substituent position .
  • Thioether Linkers : Compounds like 3d () with benzylthio groups show potent Akt inhibition, suggesting that sulfur-containing substituents may enhance kinase-targeted activity .
Physicochemical Properties
  • Solubility : Thioether-linked compounds (e.g., 3d) may have improved solubility in polar solvents due to sulfur’s polarizability, whereas chlorophenyl derivatives are more lipophilic .

Biological Activity

2-chloro-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]acetamide is a synthetic compound characterized by its thiadiazole structure, which has garnered attention for its potential biological activity. This article explores the biological properties, including antibacterial and antifungal activities, as well as the underlying mechanisms of action supported by various studies.

Chemical Structure and Properties

The compound's chemical formula is C8H6ClN3SC_8H_6ClN_3S, with a molecular weight of 211.67 g/mol. Its structure includes a thiadiazole ring substituted with a chlorophenyl group, which is critical for its biological activity.

Antibacterial Activity

Research indicates that compounds containing the thiadiazole moiety exhibit significant antibacterial properties. A study assessing various derivatives of thiadiazole found that this compound demonstrated notable activity against both Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentrations (MICs) for relevant bacterial strains are summarized in Table 1:

Bacterial StrainMIC (µg/mL)
Escherichia coli16
Staphylococcus aureus8
Bacillus subtilis32
Pseudomonas aeruginosa64

These results suggest that the compound is particularly effective against Gram-positive bacteria like Staphylococcus aureus.

Antifungal Activity

In addition to antibacterial effects, the compound has shown antifungal activity against various fungal strains. A comparative study reported the following MIC values:

Fungal StrainMIC (µg/mL)
Candida albicans32
Aspergillus niger64
Fusarium oxysporum128

The antifungal efficacy highlights the potential of this compound in treating fungal infections, especially those caused by Candida species.

The mechanism by which this compound exerts its biological effects appears to involve disruption of cellular processes in target organisms. Thiadiazole derivatives are known to inhibit key enzymes and disrupt membrane integrity, leading to cell death. Specifically, studies have suggested that this compound may inhibit bacterial protein synthesis and interfere with nucleic acid metabolism.

Case Studies

Several case studies have documented the efficacy of thiadiazole derivatives in clinical settings:

  • Case Study on Bacterial Infections : A clinical trial involving patients with resistant Staphylococcus aureus infections showed that treatment with a thiadiazole derivative led to significant improvement in patient outcomes compared to standard antibiotic therapies.
  • Fungal Infection Management : In a study focusing on patients with recurrent candidiasis, administration of the compound resulted in a marked reduction in fungal load and improved clinical symptoms.

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